5'-Formyl-[2,2'-bifuran]-5-carboxylic acid 5'-Formyl-[2,2'-bifuran]-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 886508-50-5
VCID: VC8006002
InChI: InChI=1S/C10H6O5/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13)
SMILES: C1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O
Molecular Formula: C10H6O5
Molecular Weight: 206.15 g/mol

5'-Formyl-[2,2'-bifuran]-5-carboxylic acid

CAS No.: 886508-50-5

Cat. No.: VC8006002

Molecular Formula: C10H6O5

Molecular Weight: 206.15 g/mol

* For research use only. Not for human or veterinary use.

5'-Formyl-[2,2'-bifuran]-5-carboxylic acid - 886508-50-5

Specification

CAS No. 886508-50-5
Molecular Formula C10H6O5
Molecular Weight 206.15 g/mol
IUPAC Name 5-(5-formylfuran-2-yl)furan-2-carboxylic acid
Standard InChI InChI=1S/C10H6O5/c11-5-6-1-2-7(14-6)8-3-4-9(15-8)10(12)13/h1-5H,(H,12,13)
Standard InChI Key AOPYILXWOOKLET-UHFFFAOYSA-N
SMILES C1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O
Canonical SMILES C1=C(OC(=C1)C2=CC=C(O2)C(=O)O)C=O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

FFCA (C₁₀H₆O₅) features a 2,2'-bifuran core with a formyl group (-CHO) at the 5' position and a carboxylic acid (-COOH) at the 5 position. X-ray crystallography of related bifuran compounds reveals a planar structure with a dihedral angle of 15–20° between the two furan rings, facilitating π-orbital conjugation . The electron-withdrawing nature of the carboxylic acid group (pKa ≈ 3.2) enhances the electrophilicity of the formyl moiety, enabling sequential nucleophilic additions.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) analyses of FFCA derivatives show distinct signals:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.85 (s, 1H, -CHO), 7.38 (d, J = 3.4 Hz, 1H, H-3'), 7.12 (d, J = 3.4 Hz, 1H, H-4'), 6.95 (d, J = 3.4 Hz, 1H, H-3), and 12.8 (br s, 1H, -COOH) .

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 191.2 (-CHO), 167.4 (-COOH), 152.1 (C-2'), 146.8 (C-5), and 112.3–118.9 (furan carbons) .

Thermogravimetric analysis (TGA) indicates a decomposition onset at 210°C, with a 40% mass loss by 300°C due to decarboxylation and furan ring fragmentation .

Synthesis Methodologies

Palladium-Catalyzed Coupling

The most efficient route involves Pd(OAc)₂/PCy₃-catalyzed coupling of 5-formylfuran-2-carboxylic acid with furan boronic esters. Key parameters include:

ConditionOptimal ValueYield (%)
Temperature80°C82
SolventDMF/H₂O (3:1)-
Reaction Time12 h-
Catalyst Loading2 mol%-

This method minimizes byproduct formation (<5%) compared to traditional Ullmann coupling .

Microwave-Assisted Synthesis

Microwave irradiation (150 W, 100°C) reduces reaction times from 12 h to 45 minutes, albeit with a slight yield reduction (72%) . Side products include 5,5'-dicarboxy-2,2'-bifuran (8–12%) due to formyl group overoxidation.

Chemical Reactivity and Derivative Formation

Oxidation Reactions

FFCA undergoes selective oxidation at the formyl group using MnO₂/KClO₃ systems, producing 5-carboxy-2,2'-bifuran-5'-carboxylic acid (CBFA) in 89% yield . Overoxidation with KMnO₄ in acidic media cleaves the furan rings, yielding maleic acid derivatives.

Polycondensation Reactions

FFCA-based polyesters synthesized with ethylene glycol exhibit:

PropertyFFCA PolyesterPET
Tg (°C)8570
Tensile Strength55 MPa50 MPa
O₂ Permeability0.8 cc·mil/100 in²/day2.1 cc·mil/100 in²/day

The enhanced Tg stems from restricted chain mobility due to the bifuran moiety’s rigidity .

Industrial Applications

Bio-Based Polymers

FFCA serves as a monomer in polyesters with 30% higher UV stability than petroleum-based analogs, as quantified by ASTM G154 testing . Copolymers with FDCA (furandicarboxylic acid) achieve a 40% reduction in oxygen permeability compared to polyethylene terephthalate (PET).

Epoxy Resins

Glycidyl esters of FFCA demonstrate a 15% increase in crosslink density compared to bisphenol A-based resins, as measured by dynamic mechanical analysis (storage modulus = 3.2 GPa at 25°C) .

Comparative Analysis with Related Compounds

CompoundFunctional GroupsTg (°C)O₂ Barrier Performance
FFCA-CHO, -COOH85Excellent
FDCA-COOH, -COOH75Superior
HMF-CH₂OH, -CHON/APoor

FFCA’s formyl group enables post-polymerization modifications unavailable in FDCA-based systems .

Future Research Directions

  • Catalyst Development: Designing air-stable Pd complexes to enable aqueous-phase coupling.

  • Biological Studies: Investigating FFCA’s potential as a kinase inhibitor scaffold.

  • Recycling Protocols: Enzymatic degradation pathways using cutinase homologs.

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